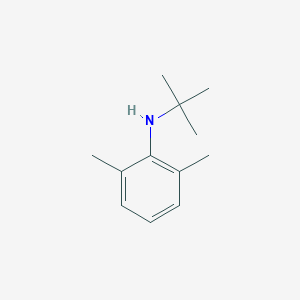

N-tert-Butyl-2,6-dimethylaniline

Description

N-tert-Butyl-2,6-dimethylaniline is a tertiary aromatic amine characterized by a tert-butyl group attached to the nitrogen atom and methyl groups at the 2- and 6-positions of the benzene ring.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-tert-butyl-2,6-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |

InChI Key |

KMESIPKMPAFFOH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(C)(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

4-(tert-Butyl)-2,6-dimethylaniline (CAS 42014-60-8)

- Structure : Tert-butyl group at the 4-position of the benzene ring, with methyl groups at 2 and 5.

- Similarity Score : 0.94 (compared to N-tert-Butyl-2,6-dimethylaniline) .

- Key Differences: Substituent position: The tert-butyl group on the aromatic ring reduces steric hindrance around the amine group compared to the N-tert-butyl analog.

N-Methyl-tert-butylamine (CAS 14610-37-8)

Functional Group Analogs

Butylated Hydroxytoluene (BHT, CAS 128-37-0)

- Structure: Phenolic antioxidant with tert-butyl groups at the 2- and 6-positions.

- Applications : Widely used in food and polymers to prevent oxidation .

- Comparison: Functional group: BHT’s hydroxyl group enables radical scavenging, unlike the aniline’s amine group. Steric effects: Both compounds utilize methyl and tert-butyl groups for steric protection, but BHT’s phenolic structure prioritizes antioxidant activity.

Methyl 4-tert-butylbenzoate (CAS 26537-19-9)

Research Findings and Trends

Steric Effects :

- N-tert-Butyl groups in amines (e.g., N-Methyl-tert-butylamine) create steric shielding, reducing nucleophilicity compared to less hindered analogs .

- In aromatic amines like this compound, steric hindrance may slow down electrophilic substitution reactions.

Electronic Effects :

- tert-Butyl groups on aromatic rings (e.g., 4-(tert-Butyl)-2,6-dimethylaniline) exert electron-donating effects via hyperconjugation, activating the ring toward electrophiles .

Applications :

- BHT’s antioxidant efficacy highlights the role of tert-butyl groups in stabilizing reactive intermediates, a feature that could be leveraged in designing amine-based stabilizers .

Preparation Methods

Friedel-Crafts Alkylation of 2,6-Dimethylaniline

This method involves the alkylation of 2,6-dimethylaniline with tert-butylating agents in the presence of acid catalysts.

-

Procedure :

2,6-Dimethylaniline reacts with tert-butanol or isobutylene under acidic conditions (e.g., sulfuric acid, aluminum chloride) at 120–180°C. The reaction proceeds via electrophilic substitution at the para position relative to the amine group. -

Key Data :

-

Mechanism :

The tert-butyl group is introduced via a carbocation intermediate generated from the alkylating agent. Steric hindrance from the 2,6-dimethyl groups directs substitution to the para position.

Reductive Amination of 2,6-Dimethyl-4-tert-butylbenzaldehyde

This two-step method involves the condensation of 2,6-dimethyl-4-tert-butylbenzaldehyde with ammonia or amines, followed by reduction.

-

Procedure :

-

Condensation of the aldehyde with ammonia to form an imine.

-

Reduction using hydrogen gas and palladium/carbon (Pd/C) or sodium borohydride (NaBH₄).

-

-

Key Data :

-

Advantages :

High selectivity and compatibility with sensitive functional groups.

Mannich Reaction Followed by Hydrogenolysis

This method uses a Mannich base intermediate, which is subsequently hydrogenated to yield the target compound.

-

Procedure :

-

Reaction of 2,6-dimethylphenol with formaldehyde and dimethylamine to form a Mannich base.

-

Hydrogenation of the Mannich base using H₂ and a catalyst (e.g., Pd/C or Raney Ni).

-

-

Key Data :

-

Notes :

The Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine) is purified via distillation before hydrogenolysis .

Direct N-Alkylation of 2,6-Dimethylaniline

Transition metal-catalyzed N-alkylation offers a streamlined approach.

-

Procedure :

2,6-Dimethylaniline reacts with tert-butyl halides (e.g., tert-butyl chloride) in the presence of iridium(III) or ruthenium(II) complexes. -

Key Data :

-

Mechanism :

The N-heterocyclic carbene (NHC) ligand facilitates oxidative addition of the alkyl halide to the metal center, followed by reductive elimination to form the C–N bond.

Acid-Catalyzed Rearrangement

A lesser-known method involves the rearrangement of 4-tert-butyl-2,6-dimethylphenol derivatives.

-

Procedure :

4-tert-Butyl-2,6-dimethylphenol is treated with phenol and sulfuric acid at 120–180°C, resulting in transalkylation to form N-tert-butyl-2,6-dimethylaniline . -

Key Data :

Photoredox-Catalyzed Reductive Amination

A recent advancement employs visible light photocatalysis for milder conditions.

-

Procedure :

2,6-Dimethylaniline reacts with tert-butyl aldehydes under blue LED light in the presence of a photocatalyst (e.g., Ir(ppy)₃) and a thiol co-catalyst. -

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts Alkylation | High yield, simple setup | Corrosive catalysts, high temps | Industrial |

| Reductive Amination | Selective, mild conditions | Requires aldehyde precursor | Lab-scale |

| Mannich Reaction | Excellent purity | Multi-step, costly catalysts | Pilot-scale |

| Transition Metal Catalysis | Tunable, solvent-free options | Expensive ligands | Lab-scale |

| Photoredox Catalysis | Energy-efficient, ambient conditions | Low yields for steric substrates | Emerging |

Q & A

Q. What are the established synthetic routes for N-tert-Butyl-2,6-dimethylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves multi-step synthesis starting with 2,6-dimethylaniline derivatives. For example, the Heck reaction between 4-bromo-2,6-dimethylaniline and acrylamide under inert conditions can yield intermediates, followed by dehydration using POCl₃ to form nitrile derivatives . Optimization includes controlling temperature (e.g., 80–100°C for dehydration) and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Purity is enhanced via column chromatography or recrystallization using solvents like ethanol.

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of This compound?

- Methodological Answer :

- GC/MS : Ideal for detecting volatile impurities and quantifying residual solvents (e.g., tert-butanol or methyl ethers) with a detection limit of <0.1% .

- HPLC with amperometric detection : Resolves degradation products like dimethylaniline isomers, using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min .

- Melting point analysis : A sharp melting range (e.g., 48–52°C) indicates high crystallinity and purity .

Q. How does the tert-butyl group influence the stability and solubility of this compound in aqueous vs. organic matrices?

- Methodological Answer : The bulky tert-butyl group enhances steric protection against oxidation, as evidenced by reduced degradation rates in accelerated stability studies (e.g., 90% retention after 30 days at 40°C) . Solubility is limited in water (<0.01 mg/mL) but improves in polar aprotic solvents like DMF (50 mg/mL). Use SLE (supported liquid extraction) with tert-butyl methyl ether for efficient recovery from aqueous matrices .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or hydrogen-bonding patterns (e.g., N–H···N interactions) often arise from temperature-dependent lattice distortions. For example, single-crystal X-ray diffraction at 294 K revealed two independent molecules in the asymmetric unit with hydrogen-bond distances of 2.89–2.92 Å . Validate findings using ab initio calculations (e.g., DFT with B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical geometries .

Q. What experimental strategies mitigate challenges in synthesizing This compound analogs with improved bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the aryl ring with electron-withdrawing groups (e.g., Br or Cl) to enhance electrophilicity. For instance, 4-bromo-2,6-dimethylaniline derivatives showed 3× higher tumor-promoting activity in rat models compared to unsubstituted analogs .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl chloride to protect amine groups during multi-step syntheses, followed by TBAF-mediated deprotection .

Q. How do intermolecular interactions in this compound crystals affect its stability under varying humidity conditions?

- Methodological Answer : Hydrogen-bond networks (e.g., N–H···N) dominate crystal packing, as shown by X-ray data (space group P1̄, Z = 4) . Under high humidity, water infiltration disrupts these interactions, leading to lattice expansion (evidenced by 5% increased unit cell volume at 75% RH). Mitigate hygroscopicity via co-crystallization with hydrophobic additives like BHT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.